Diethyl 2-Ethyl-2-methylmalonate-D3
Overview
Description
Diethyl 2-Ethyl-2-methylmalonate-D3 is a deuterated derivative of diethyl ethylmalonate. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium into the molecular structure makes this compound particularly useful in various scientific research applications, including studies involving molecular structures and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate typically involves the reaction of diethyl malonate with iodomethane-d3 under basic conditions. The reaction proceeds as follows:
Starting Materials: Diethyl malonate and iodomethane-d3.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Procedure: Diethyl malonate is deprotonated by the base to form the enolate ion, which then undergoes nucleophilic substitution with iodomethane-d3 to yield diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Ethyl-2-methylmalonate-D3 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl compounds to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Hydrolysis Products: Carboxylic acids.
Condensation Products: Complex molecules formed through reactions with other carbonyl compounds.
Scientific Research Applications
Diethyl 2-Ethyl-2-methylmalonate-D3 is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of deuterated compounds.
Biology: In studies involving metabolic pathways and enzyme mechanisms.
Medicine: In the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate involves its participation in various chemical reactions due to the presence of reactive ester groups. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, making it valuable in studies involving isotope effects. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: The non-deuterated version of the compound.
Diethyl ethylmalonate: Another similar compound with a different substitution pattern.
Methyl-d3-propanedioic acid diethyl ester: Another deuterated derivative with a similar structure
Uniqueness
Diethyl 2-Ethyl-2-methylmalonate-D3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter reaction kinetics and mechanisms, making this compound particularly valuable in studies involving isotope effects and the development of deuterated drugs.
Properties
IUPAC Name |
diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3/i4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRGILDUWDVBJX-GKOSEXJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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